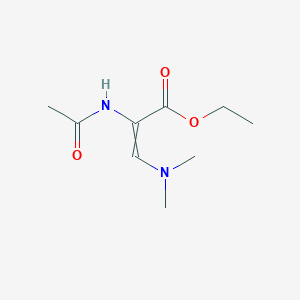
Ethyl 2-chloro-4-methoxynicotinate
Overview
Description
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C9H10ClNO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=NC=CC(C)=C1C(OCC)=O . The molecular weight of the compound is 215.635 . Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 215.635 .Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound utilized in various synthetic and chemical applications. For instance, it is used as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine, through stereoselective biotechnology methods (Kluson et al., 2019). Additionally, it has been applied in the development of large-scale syntheses, such as in the creation of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen et al., 2013).
Photodegradation Studies
Research on the photodegradation of related compounds, such as 2-Ethylhexyl 4-methoxycinnamate, offers insights into environmental behaviors and interactions of similar chemical structures (Gackowska et al., 2014). These studies are crucial in understanding the stability and decomposition pathways of such compounds under various environmental conditions.
Structural and Molecular Studies
The structural and molecular characteristics of compounds similar to this compound have been extensively studied. For example, research on 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol reveals insights into the molecular structure and bonding of such compounds (Yaeghoobi et al., 2009). These studies are crucial for the development of new chemical entities and for understanding the chemical properties of these compounds.
Mechanism of Action
Target of Action
It’s structurally similar to methyl nicotinate , which is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Mode of Action
Methyl nicotinate, a similar compound, is thought to promote the release of prostaglandin d2, which acts locally due to its short half-life
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol (bt) pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to BT via chloro-1,4-benzoquinone
Result of Action
Based on the mode of action of similar compounds, it might be involved in vasodilation and enhancing local blood flow .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-4-methoxynicotinate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic regulation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, leading to conformational changes that either enhance or inhibit their activity. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and metabolic regulatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may affect the nicotinic acid pathway, leading to changes in the levels of metabolites involved in energy production and cellular signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. For example, this compound may localize to the mitochondria, where it influences energy metabolism and oxidative stress responses .
Properties
IUPAC Name |
ethyl 2-chloro-4-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXCYXUZOOHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

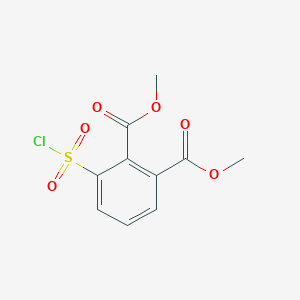
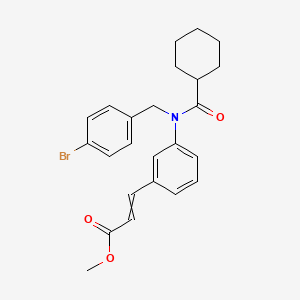



![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)
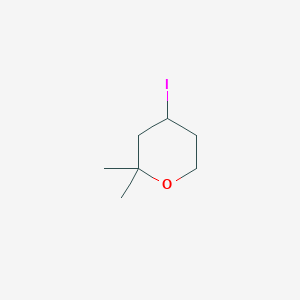

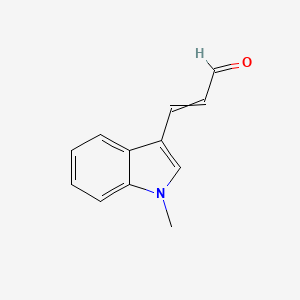
![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)
![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)

